molecular formula C14H18N2O3 B12031902 N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]cyclohexanecarboxamide

N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]cyclohexanecarboxamide

Cat. No.: B12031902
M. Wt: 262.30 g/mol
InChI Key: OGIMFGOXDBVEEH-OQLLNIDSSA-N
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Description

N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]cyclohexanecarboxamide is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]cyclohexanecarboxamide typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and cyclohexanecarboxamide. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature conditions to ensure the formation of the desired Schiff base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.

    Substitution: The hydroxyl groups on the phenyl ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require acidic or basic catalysts, depending on the specific reaction conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amine and aldehyde.

    Substitution: Various substituted phenyl derivatives, depending on the substituents introduced.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its antimicrobial and antioxidant properties.

    Medicine: Potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]cyclohexanecarboxamide involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can then participate in catalytic cycles. Additionally, its antioxidant properties are attributed to the presence of hydroxyl groups, which can scavenge free radicals and prevent oxidative damage.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]cyclohexanecarboxamide
  • N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-4-pyridinecarboxamide

Uniqueness

N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]cyclohexanecarboxamide is unique due to the presence of both hydroxyl groups and a Schiff base moiety, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and its antioxidant properties make it a valuable compound for various applications.

Properties

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]cyclohexanecarboxamide

InChI

InChI=1S/C14H18N2O3/c17-12-7-6-11(13(18)8-12)9-15-16-14(19)10-4-2-1-3-5-10/h6-10,17-18H,1-5H2,(H,16,19)/b15-9+

InChI Key

OGIMFGOXDBVEEH-OQLLNIDSSA-N

Isomeric SMILES

C1CCC(CC1)C(=O)N/N=C/C2=C(C=C(C=C2)O)O

Canonical SMILES

C1CCC(CC1)C(=O)NN=CC2=C(C=C(C=C2)O)O

Origin of Product

United States

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